molecular formula C16H12O5 B11837771 3-(2,3-Dihydroxyphenyl)-7-hydroxy-8-methyl-4H-1-benzopyran-4-one CAS No. 650636-26-3

3-(2,3-Dihydroxyphenyl)-7-hydroxy-8-methyl-4H-1-benzopyran-4-one

Cat. No.: B11837771
CAS No.: 650636-26-3
M. Wt: 284.26 g/mol
InChI Key: SFQIENSVFMMKCD-UHFFFAOYSA-N
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Description

3-(2,3-Dihydroxyphenyl)-7-hydroxy-8-methyl-4H-chromen-4-one is a complex organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydroxyphenyl)-7-hydroxy-8-methyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,3-dihydroxybenzaldehyde with 4-hydroxy-6-methyl-2H-pyran-2-one under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, followed by cyclization to form the chromenone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydroxyphenyl)-7-hydroxy-8-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the chromenone ring can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like acyl chlorides and alkyl halides are employed under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives of the chromenone ring.

    Substitution: Various substituted flavonoid derivatives.

Scientific Research Applications

3-(2,3-Dihydroxyphenyl)-7-hydroxy-8-methyl-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex flavonoid derivatives.

    Biology: Studied for its antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential anticancer and neuroprotective effects.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Antioxidant Activity: Neutralizes free radicals by donating hydrogen atoms from its hydroxyl groups.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and cardioprotective effects.

    Luteolin: Exhibits neuroprotective and anti-inflammatory activities.

Uniqueness

3-(2,3-Dihydroxyphenyl)-7-hydroxy-8-methyl-4H-chromen-4-one stands out due to its unique combination of hydroxyl and methyl groups, which contribute to its distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with various molecular pathways, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

650636-26-3

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

3-(2,3-dihydroxyphenyl)-7-hydroxy-8-methylchromen-4-one

InChI

InChI=1S/C16H12O5/c1-8-12(17)6-5-10-14(19)11(7-21-16(8)10)9-3-2-4-13(18)15(9)20/h2-7,17-18,20H,1H3

InChI Key

SFQIENSVFMMKCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC=C(C2=O)C3=C(C(=CC=C3)O)O)O

Origin of Product

United States

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